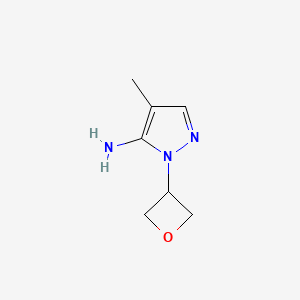

4-Methyl-1-(oxetan-3-yl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methyl-1-(oxetan-3-yl)-1H-pyrazol-5-amine” is a compound that has been mentioned in the context of being a Janus Kinase (JAK) inhibitor . JAK inhibitors are useful for the treatment of JAK-mediated diseases such as rheumatoid arthritis, asthma, COPD, and cancer .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This approach involves a radical mechanism and has been used for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of pyrazole derivatives due to their potential biological activities. For example, Titi et al. (2020) synthesized and characterized pyrazole derivatives, revealing their structure through various spectroscopic methods and X-ray crystallography. The study explored the biological activity against breast cancer and microbes, confirming the derivatives' potential as pharmacophores (Titi et al., 2020).

Anticancer and Antibacterial Activity

Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. The study highlights the role of pyrazole derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Chemical Reactivity and Transformations

Prokopenko et al. (2010) explored the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, indicating the versatility of pyrazole derivatives in chemical synthesis (Prokopenko et al., 2010).

Structural Studies

Portilla et al. (2007) provided insights into the structural aspects of pyrazole derivatives, demonstrating how molecular structure affects their reactivity and potential applications (Portilla et al., 2007).

Reactivity and Potential Applications

Mironovich and Shcherbinin (2014) investigated the reactivity of specific pyrazolo[5,1-c][1,2,4]triazine derivatives, expanding our understanding of the chemical behavior of pyrazole-based compounds (Mironovich & Shcherbinin, 2014).

Mechanism of Action

The mechanism of action for “4-Methyl-1-(oxetan-3-yl)-1H-pyrazol-5-amine” is likely related to its role as a JAK inhibitor . JAK inhibitors work by blocking the action of Janus kinases, a type of enzyme that plays a key role in the signaling pathways used by a number of cytokines and growth factors. This can help to reduce inflammation and other symptoms in diseases like rheumatoid arthritis and asthma .

Properties

IUPAC Name |

4-methyl-2-(oxetan-3-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-2-9-10(7(5)8)6-3-11-4-6/h2,6H,3-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWUQQFSDQITEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2COC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate](/img/structure/B2880045.png)

![N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2880047.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2880048.png)

![N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2880055.png)

![8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2880058.png)

![(1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2880060.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2880062.png)

![(E)-1-butyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2880066.png)

![3-[1-[(E)-2-Phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2880067.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2880068.png)